4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE is a compound that features a tetrazole ring and a chlorophenoxy acetate moiety. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties and biological activities . The presence of the tetrazole ring imparts significant stability and reactivity to the compound, making it a valuable entity in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can be applied to a variety of aromatic nitriles.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of tetrazole formation .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the chlorophenoxy acetate moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy acetate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while substitution reactions can introduce various functional groups into the chlorophenoxy acetate moiety .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2H-Tetrazol-5-yl)butanoic acid: Another tetrazole derivative with similar structural features.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrazole: A compound with multiple tetrazole rings, exhibiting unique reactivity and stability.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE is unique due to the combination of the tetrazole ring and the chlorophenoxy acetate moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H11ClN4O3 |
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Molecular Weight |
330.72 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H11ClN4O3/c16-13-3-1-2-4-14(13)22-9-15(21)23-12-7-5-11(6-8-12)20-10-17-18-19-20/h1-8,10H,9H2 |
InChI Key |
DIEJWTVPRADLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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